2-(4-Benzoyl-3-hydroxyphenoxy)ethyl 2-methylprop-2-enoate
Overview
Description
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl 2-methylprop-2-enoate is an organic compound known for its unique structural properties. It is a derivative of oxybenzone and is widely used as a UV-blocking agent in various applications, including the fabrication of contact lenses . The compound contains both a vinyl group and an aromatic benzoyl group, making it useful in polymerization and crosslinking reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl 2-methylprop-2-enoate involves an esterification reaction. The process typically includes the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzophenone and 2-bromoethyl acrylate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: The vinyl group allows for polymerization reactions, forming polymers used in coatings, adhesives, and dental fillings.
Crosslinking: The aromatic benzoyl group facilitates crosslinking reactions, enhancing the durability and stability of the resulting materials.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under UV light or heat to initiate the polymerization process.
Crosslinking: Crosslinking agents like ethylene glycol dimethacrylate can be used to achieve the desired crosslinked structure.
Major Products
The major products formed from these reactions include high-performance polymers and crosslinked materials with enhanced UV resistance and mechanical properties .
Scientific Research Applications
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl 2-methylprop-2-enoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl 2-methylprop-2-enoate involves its ability to absorb UV light, thereby preventing UV-induced damage. The compound’s benzoyl group absorbs UV radiation, converting it into less harmful energy forms, such as heat . This property makes it an effective UV-blocking agent in various applications.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzophenone: Another UV-blocking agent with similar properties but different structural features.
4-Methacryloxy-2-hydroxybenzophenone: Used in similar applications but with variations in polymerization and crosslinking behavior.
Uniqueness
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl 2-methylprop-2-enoate stands out due to its dual functionality, combining both a vinyl group and an aromatic benzoyl group. This unique structure allows for versatile applications in polymerization and crosslinking reactions, making it a valuable compound in various fields .
Properties
IUPAC Name |
2-(4-benzoyl-3-hydroxyphenoxy)ethyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-13(2)19(22)24-11-10-23-15-8-9-16(17(20)12-15)18(21)14-6-4-3-5-7-14/h3-9,12,20H,1,10-11H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZGRCMRCPSZHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576665 | |
Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16613-04-0 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16613-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl (2-methyl)-2-propenoat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016613040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-benzoyl-3-hydroxyphenoxy)ethyl (2-methyl)-2-propenoat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.931 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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